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Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their
production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-
22. These cells play a critical role in host defense against extracellular bacteria and fungi.
However, dysregulated Th17 responses have been implicated in the pathogenesis of numerous
autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple
sclerosis. The differentiation and function of Th17 cells are governed by the master
transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORyt).

Vimirogant is a potent and selective small molecule inhibitor of RORyt. By acting as an inverse
agonist, Vimirogant binds to the ligand-binding domain of RORyt, thereby repressing its
transcriptional activity. This leads to the inhibition of Th17 cell differentiation and a subsequent
reduction in the production of their signature pro-inflammatory cytokines. Consequently,
Vimirogant represents a targeted therapeutic strategy for the treatment of Th17-mediated
autoimmune diseases.

These application notes provide a detailed protocol for the in vitro differentiation of human Th17
cells, treatment with Vimirogant, and subsequent analysis of Th17 cell frequency and cytokine
production using multicolor flow cytometry.
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Signaling Pathway of RORyt in Th17 Differentiation
and Inhibition by Vimirogant

The differentiation of naive CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu,
primarily Transforming Growth Factor-beta (TGF-[3) and Interleukin-6 (IL-6). These cytokines
activate the STAT3 signaling pathway, which in turn induces the expression of RORyt. RORyt
then drives the transcription of genes encoding for IL-17A, IL-17F, IL-23 receptor (IL-23R), and
CCRE6, leading to the full differentiation and pro-inflammatory function of Th17 cells. Vimirogant,
as a RORyt antagonist, intervenes in this pathway by directly inhibiting the transcriptional
activity of RORyt, thereby preventing the expression of these key downstream targets.
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RORyt signaling in Th17 differentiation and its inhibition by Vimirogant.
Experimental Protocols

Isolation of Human Naive CD4+ T Cells from Peripheral
Blood Mononuclear Cells (PBMCs)
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 Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient
centrifugation.

e Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) naive CD4+ T
Cell Isolation Kit, following the manufacturer's instructions. This typically involves negative
selection to deplete non-naive CD4+ T cells, CD8+ T cells, B cells, NK cells, monocytes, and
other cell types.

o Assess the purity of the isolated naive CD4+ T cells (CD4+CD45RA+CCR7+) by flow
cytometry. Purity should be >95%.

In Vitro Differentiation of Human Th17 Cells

o Coat a 24-well tissue culture plate with anti-CD3 antibody (e.g., clone OKT3) at a
concentration of 1-5 pg/mL in sterile PBS overnight at 4°C.

e Wash the plate twice with sterile PBS to remove unbound antibody.

e Resuspend the purified naive CD4+ T cells in complete RPMI-1640 medium supplemented
with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 pg/mL
streptomycin.

e Plate the cells at a density of 1 x 1076 cells/mL in the anti-CD3 coated wells.
e Add soluble anti-CD28 antibody (e.g., clone CD28.2) to a final concentration of 2 pg/mL.

e Add the Th17 polarizing cytokine cocktail:

[e]

Recombinant Human IL-6 (20 ng/mL)

o

Recombinant Human TGF-1 (5 ng/mL)

[¢]

Recombinant Human IL-1(3 (10 ng/mL)

o

Recombinant Human IL-23 (20 ng/mL)

[e]

Anti-IFN-y neutralizing antibody (10 pg/mL)
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o Anti-IL-4 neutralizing antibody (10 pg/mL)
o Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator.

Treatment with Vimirogant

e On day 3 of culture, add Vimirogant (or a vehicle control, e.g., DMSO) to the differentiating
Th17 cells at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 uM).

o Continue the culture for an additional 3-4 days.

Restimulation and Intracellular Cytokine Staining

e On the final day of culture, restimulate the cells to promote cytokine production for
intracellular detection.

e Add Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and lonomycin at 1 ug/mL to the
cell culture.

e Add a protein transport inhibitor, such as Brefeldin A (5 pg/mL) or Monensin (2 uM), for the
final 4-6 hours of culture.

» Harvest the cells and proceed with flow cytometry staining.

Flow Cytometry Staining Protocol

e Surface Staining:

o

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

o

Incubate the cells with a viability dye (e.g., a fixable viability stain) to exclude dead cells
from the analysis.

o

Stain for surface markers by incubating the cells with fluorescently conjugated antibodies
against CD4 (e.g., anti-human CD4-PerCP-Cy5.5) for 30 minutes at 4°C in the dark.

o

Wash the cells twice with FACS buffer.

o Fixation and Permeabilization:
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o Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room
temperature.

o Wash the cells with FACS buffer.

o Permeabilize the cells using a permeabilization buffer (e.g., a saponin-based buffer) for 15
minutes at room temperature.

e Intracellular Staining:

o Incubate the fixed and permeabilized cells with fluorescently conjugated antibodies
against intracellular targets:

= Anti-human IL-17A (e.g., anti-human IL-17A-PE)
» Anti-human RORyt (e.g., anti-human RORyt-APC)
o Incubate for 30-45 minutes at room temperature in the dark.
o Wash the cells twice with permeabilization buffer.
e Acquisition and Analysis:
o Resuspend the cells in FACS buffer.
o Acquire the samples on a flow cytometer.

o Analyze the data using appropriate flow cytometry analysis software.

Experimental Workflow
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Cell Preparation

Isolate Human PBMCs

Purify Naive CD4+ T Cells (MACS)

Cell Culture and Treatment

Differentiate towards Th17 (6-7 days)
(anti-CD3/CD28 + Cytokine Cocktail)

Treat with Vimirogant (Day 3)

Sample Processing for Flow Cytometry

Restimulate with PMA/lonomycin
+ Protein Transport Inhibitor (4-6h)

Surface Stain (Viability Dye, anti-CD4)

Fix and Permeabilize

Intracellular Stain (anti-IL-17A, anti-RORyt)

Data Acquisition and Analysis

Acquire on Flow Cytometer

Analyze Data (Gating and Quantification)
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Flow cytometry experimental workflow for analyzing Vimirogant's effect on Th17 cells.
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Representative Data

The following tables present representative data on the effect of a RORyt antagonist, similar to
Vimirogant, on human Th17 cell differentiation and cytokine production. This data is intended to
be illustrative of the expected outcomes when performing the described protocols.

Table 1: Effect of RORyt Antagonist on Th17 Cell Frequency and RORyt Expression

RORyt Mean
. % of IL-17A+ cells
Treatment Concentration . . Fluorescence
in CD4+ population

Intensity (MFI)
Vehicle (DMSO) - 254 +3.1 15,234 £ 1,876
RORYyt Antagonist 1nM 20.1+25 13,890 + 1,543
RORyt Antagonist 10 nM 125+1.8 10,567 + 1,209
RORyt Antagonist 100 nM 52+0.9 6,789 + 854
RORYyt Antagonist 1uM 1.8+05 3,456 £ 512

Data are presented as mean + standard deviation from three independent experiments.

Table 2: Inhibition of Th17-Related Cytokine and Gene Expression by a RORyt Antagonist
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Target IC50 (nM)

Protein Level

IL-17A Secretion 56
IL-17F Secretion 68
IL-22 Secretion 85
MRNA Level

IL17A 45
IL17F 52
IL22 71
IL23R 60
CCR6 75

IC50 values represent the concentration of the RORyt antagonist required to inhibit 50% of the
cytokine secretion or gene expression.

Conclusion

The protocols and data presented in these application notes provide a comprehensive
framework for the analysis of Th17 cells treated with the RORyt antagonist, Vimirogant. The
detailed methodologies for cell isolation, differentiation, treatment, and flow cytometry analysis
will enable researchers to accurately quantify the inhibitory effects of Vimirogant on Th17 cell
differentiation and function. The representative data illustrates the expected dose-dependent
reduction in Th17 cell frequency and the expression of key Th17-related molecules. This
information is valuable for the preclinical and clinical development of Vimirogant and other
RORVyt inhibitors for the treatment of autoimmune and inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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